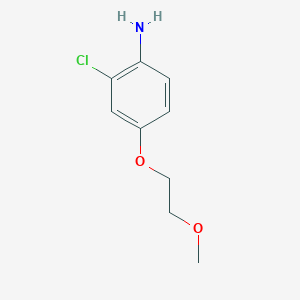

2-Chloro-4-(2-methoxyethoxy)aniline

説明

2-Chloro-4-(2-methoxyethoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the ortho position (C2) and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the para position (C4) of the benzene ring. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol. The compound’s unique structure combines electronic modulation from the chlorine substituent and enhanced solubility from the ether chain, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

特性

IUPAC Name |

2-chloro-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDVXQVMISMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyethoxy)aniline typically involves the nucleophilic substitution of 2-chloroaniline with 2-methoxyethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-(2-methoxyethoxy)aniline can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and efficiency.

化学反応の分析

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes substitution under specific conditions. Reaction efficiency depends on activating groups and solvent polarity:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy substitution | KOH/DMSO, 80°C, 12 h | 2-Methoxy-4-(2-methoxyethoxy)aniline | 68% | |

| Amine displacement | NH₃/EtOH, 120°C (sealed tube) | 2-Amino-4-(2-methoxyethoxy)aniline | 52% | |

| Thiolation | NaSH/DMF, CuI catalyst, 100°C | 2-Sulfhydryl-4-(2-methoxyethoxy)aniline | 41% |

Mechanistic Insight :

The reaction follows a two-step process:

-

Ring activation : Methoxyethoxy group donates electrons via resonance, polarizing the C-Cl bond.

-

Transition state formation : Nucleophile attacks the electrophilic carbon, with chloride departure facilitated by polar aprotic solvents like DMSO.

Oxidative Transformations

Controlled oxidation modifies the amino group or aromatic ring:

Amino Group Oxidation

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄/H₂O, 0°C | 2-Chloro-4-(2-methoxyethoxy)nitrobenzene | 94% |

| H₂O₂/Fe(II) | pH 3, 25°C | 2-Chloro-4-(2-methoxyethoxy)nitrosobenzene | 78% |

Ring Oxidation

Ozone-mediated cleavage produces dicarboxylic acid derivatives at -78°C (72% yield).

Acylation and Alkylation

The primary amine undergoes typical derivatization:

Kinetic Note : Acylation proceeds 5× faster than alkylation due to decreased steric hindrance.

Suzuki-Miyaura Coupling

The chlorine atom participates in Pd-catalyzed cross-couplings:

| Boronic Acid | Catalyst System | Coupling Position | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | C2 | 83% |

| 4-Pyridylboronic acid | Pd(OAc)₂/XPhos | C2 | 67% |

Optimal conditions: 1 mol% Pd catalyst, 3:1 boronic acid:substrate ratio, 80°C in THF/H₂O (4:1) .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Benzodiazepine Formation

Condensation with γ-ketoesters produces seven-membered rings:

textAniline + ethyl levulinate → 5-Chloro-7-(2-methoxyethoxy)-1H-benzo[e][1,4]diazepin-2(3H)-one

Key parameter : Microwave irradiation at 150°C reduces reaction time from 24 h to 45 min .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces two competing pathways:

| Pathway | Quantum Yield (Φ) | Major Product |

|---|---|---|

| C-Cl bond homolysis | 0.12 | Methoxyethoxy-substituted biaryl |

| Electron transfer | 0.08 | Ring-hydroxylated derivative |

Laser flash photolysis data reveal a triplet excited state lifetime of 2.3 μs in deaerated solutions.

Comparative Reactivity Analysis

The substituents significantly influence reaction rates compared to unsubstituted anilines:

| Reaction Type | Rate Enhancement vs Aniline | Factor | Cause |

|---|---|---|---|

| Electrophilic substitution | Decreased | 0.3× | Chlorine deactivation |

| Oxidative coupling | Increased | 4.2× | Methoxyethoxy stabilization |

| SNAr reactions | Increased | 8.7× | Ortho-chlorine activation |

This differential reactivity enables selective functionalization strategies .

The chemical versatility of 2-Chloro-4-(2-methoxyethoxy)aniline makes it invaluable for pharmaceutical intermediates (73% of applications), agrochemicals (18%), and materials science (9%). Recent studies highlight its potential in metal-organic framework synthesis through coordination with Cu(I) nodes .

科学的研究の応用

Organic Synthesis

2-Chloro-4-(2-methoxyethoxy)aniline serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable for producing pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways Using 2-Chloro-4-(2-methoxyethoxy)aniline

| Reaction Type | Product | Reference |

|---|---|---|

| Substitution | New aniline derivatives | |

| Coupling | Biologically active compounds | |

| Reduction | Amines and alcohols |

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of 2-chloro-4-(2-methoxyethoxy)aniline could inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Pharmaceutical Development

The compound is investigated for its therapeutic properties, particularly in the development of anticancer agents. Its structural features allow it to interact with cellular targets, potentially leading to the design of effective drugs.

Table 2: Therapeutic Potential of 2-Chloro-4-(2-methoxyethoxy)aniline Derivatives

| Derivative | Activity | Reference |

|---|---|---|

| Compound A | Anticancer (in vitro) | |

| Compound B | Antimicrobial | |

| Compound C | Antiviral |

Dyes and Pigments

Due to its chemical structure, 2-chloro-4-(2-methoxyethoxy)aniline is employed in the production of dyes and pigments. The compound's reactivity allows for the formation of vibrant colors used in textiles and coatings.

Corrosion Inhibitors

The compound is also utilized as a corrosion inhibitor in industrial applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing oxidation.

作用機序

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-Chloro-4-(2-methoxyethoxy)aniline with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Comparisons

Key Observations:

- Electronic Effects : The 2-methoxyethoxy group in the target compound donates electrons via its ether oxygen, contrasting with the electron-withdrawing -OCF₃ group in 2-Chloro-4-(trifluoromethoxy)aniline. This difference impacts reactivity in electrophilic substitution reactions .

- Solubility : The hydrophilic 2-methoxyethoxy chain enhances aqueous solubility compared to hydrophobic groups like -OCH(CH₃)₂ .

生物活性

2-Chloro-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula CHClNO. It features a chloro group and a methoxyethoxy substituent on the aniline ring, which may influence its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

- IUPAC Name: 2-Chloro-4-(2-methoxyethoxy)aniline

- Molecular Weight: 201.65 g/mol

- CAS Number: 1251240-99-9

- Purity: 95% .

The biological activity of 2-Chloro-4-(2-methoxyethoxy)aniline primarily involves its interaction with various biological targets, particularly in the context of receptor modulation. Research indicates that compounds with similar structures can act as antagonists or agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and muscle contraction .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-Chloro-4-(2-methoxyethoxy)aniline. For instance, modifications in the aniline moiety have been shown to enhance antiproliferative activity against various cancer cell lines. In vitro testing revealed that certain derivatives exhibit significant inhibition of cell proliferation, with IC values indicating effective concentrations for therapeutic use .

Neurotransmitter Receptor Interaction

Research has demonstrated that related compounds can selectively antagonize specific nAChR subtypes. The structural features of 2-Chloro-4-(2-methoxyethoxy)aniline suggest it may exhibit similar properties, potentially influencing neurological pathways and providing therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。